5,6-Dimethyl-3-(methylthio)-1,2,4-triazine

Description

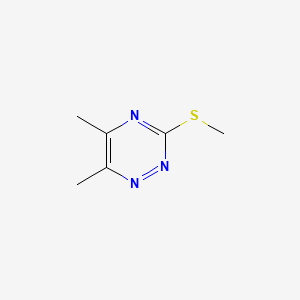

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dimethyl-3-methylsulfanyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-5(2)8-9-6(7-4)10-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBMXBOUDJKXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223052 | |

| Record name | as-Triazine, 5,6-dimethyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7275-70-9 | |

| Record name | 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7275-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazine, 5,6-dimethyl-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007275709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine, 5,6-dimethyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5,6 Dimethyl 3 Methylthio 1,2,4 Triazine

Nucleophilic and Electrophilic Reactivity Profiles of the 1,2,4-Triazine (B1199460) Corewikipedia.orgnih.gov

The 1,2,4-triazine ring system is characterized by a significant π-electron deficiency due to the presence of three electronegative nitrogen atoms. nih.gov This inherent electronic nature makes the ring highly susceptible to reactions with nucleophiles and renders it an excellent component in specific types of cycloaddition reactions. nih.gov

The electron-deficient character of the 1,2,4-triazine nucleus makes it a prime target for nucleophilic attack. Studies on related 1,2,4-triazine systems have shown that organolithium reagents can add across the N(1)–C(6) bond or lead to substitution at the C(5) position. rsc.org The regioselectivity of these additions can be highly dependent on reaction conditions such as temperature and the specific nature of the nucleophile and substituents on the triazine ring. rsc.org While electrophilic substitution on the triazine ring is generally disfavored due to its low electron density, reactions can occur at the nitrogen atoms, which possess lone pairs of electrons. For instance, N-oxides of related 5,6-dimethyl-1,2,4-triazine derivatives have been synthesized and their reactivity towards electrophiles studied. mdpi.com

The general reactivity towards nucleophiles allows for the direct introduction of various substituents at the carbon centers of the triazine ring, particularly at the C-5 position. researchgate.net This reactivity is a cornerstone of the synthetic utility of the 1,2,4-triazine scaffold.

The methylthio (-SMe) group at the C-3 position of 5,6-dimethyl-3-(methylthio)-1,2,4-triazine is a key functional handle that can undergo several important transformations. One of the most common reactions is oxidation. The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) (-S(O)Me) or sulfone (-SO2Me) derivatives using standard oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

These oxidized derivatives, particularly the methylsulfonyl group, are excellent leaving groups. This property allows for subsequent nucleophilic aromatic substitution reactions at the C-3 position, enabling the introduction of a wide array of different functional groups. This two-step sequence of oxidation followed by substitution significantly enhances the synthetic versatility of the parent compound.

| Reaction Type | Reagent(s) | Product Type | Finding |

| Oxidation | m-CPBA | 3-(Methylsulfonyl)-6-aryl-1,2,4-triazine | The methylthio group is oxidized to a methylsulfonyl group, which acts as a good leaving group for subsequent reactions. reading.ac.uk |

| S-Arylation | Aryne intermediate | S-Arylated product | In a related system, the methylthio group underwent S-arylation when reacted with an aryne, demonstrating the nucleophilicity of the sulfur atom. researchgate.net |

Cycloaddition Reactions and Ring Transformations

The electron-poor nature of the 1,2,4-triazine ring makes it an ideal diene component in inverse electron demand Diels-Alder (IEDDA) reactions, which are powerful tools for the synthesis of other heterocyclic systems. wikipedia.orgnih.gov

The IEDDA reaction is a hallmark of 1,2,4-triazine chemistry. nih.gov In this type of reaction, the electron-deficient 1,2,4-triazine (the diene) reacts with an electron-rich dienophile, such as an enamine, ynamine, or a strained alkyne. researchgate.netresearchgate.net This reactivity pattern is opposite to that of a normal Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. libretexts.org The reaction is highly efficient for constructing new six-membered rings, particularly pyridines and other related heterocycles. wikipedia.org The presence of electron-withdrawing groups on the triazine can enhance the reaction kinetics, although even unsubstituted 1,2,4-triazines are sufficiently reactive for these transformations. researchgate.net

The IEDDA reaction of a 1,2,4-triazine proceeds through a concerted [4+2] cycloaddition mechanism. libretexts.org The triazine acts as the 4π-electron component, and the dienophile provides the 2π-electron system. The initial cycloaddition occurs across the C3 and C6 atoms of the triazine ring to form a bicyclic intermediate. researchgate.net This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂). wikipedia.org The subsequent intermediate then aromatizes, often by eliminating a small molecule, to yield a stable aromatic heterocyclic product, most commonly a substituted pyridine (B92270). wikipedia.orgresearchgate.net

| Dienophile Type | Intermediate Steps | Final Product | Mechanistic Detail |

| Alkynes | [4+2] cycloaddition, N₂ extrusion | Pyridine ring | The 1,2,4-triazine reacts with an alkyne to form a pyridine ring after the loss of a nitrogen molecule. wikipedia.org |

| Enamines | [4+2] cycloaddition, N₂ extrusion, amine elimination | Pyridine ring | This is a widely used method for pyridine synthesis, involving the reaction of 1,2,4-triazines with electron-rich enamines. researchgate.net |

| Strained Alkenes/Alkynes | [4+2] cycloaddition, N₂ extrusion | Dihydropyridine or Pyridine | These reactions are often used in bioorthogonal chemistry due to their high reactivity and selectivity under physiological conditions. researchgate.net |

Beyond cycloaddition, the 1,2,4-triazine ring can undergo transformations that lead to different heterocyclic structures through ring opening or ring contraction mechanisms. Nucleophilic attack can initiate ring-opening sequences, which can be followed by recyclization to form new ring systems. researchgate.netumich.edu For example, various 1,2,4-triazine derivatives have been shown to undergo ring contraction to yield imidazole (B134444) derivatives upon treatment with specific reagents like reducing agents, acids, or oxidants. researchgate.net These reactions proceed through complex tandem sequences that ultimately rearrange the triazine core into a five-membered imidazole ring. researchgate.net Such recyclization reactions provide powerful synthetic routes to novel heterocyclic scaffolds that might be difficult to access through other methods.

Alkylation Reactions of Triazine Systems

The alkylation of 1,2,4-triazine systems represents a pivotal class of reactions for the functionalization of this heterocyclic scaffold. The regioselectivity of these reactions, particularly the competition between N-alkylation and O-alkylation, is a subject of significant mechanistic interest. The presence of various nucleophilic centers in the triazine ring, including the nitrogen atoms and exocyclic heteroatoms, often leads to a mixture of products. The outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the specific substitution pattern of the triazine ring.

O-Alkylation and N-Alkylation Mechanisms

The alkylation of 1,2,4-triazine derivatives bearing a methylthio group at the 3-position and alkyl groups at the 5- and 6-positions, such as this compound, presents multiple potential sites for electrophilic attack. The nitrogen atoms of the 1,2,4-triazine ring (N1, N2, and N4) are nucleophilic centers susceptible to alkylation.

Studies on analogous systems, such as 6-methyl-3-methylthio-1,2,4-triazin-5-one, have demonstrated a propensity for regioselective N-alkylation. For instance, the liquid-phase methylation of this compound with methanol (B129727) over an HY-Zeolite catalyst selectively yields the N2-methylated product, 2,6-dimethyl-3-methylthio-1,2,4-triazin-5-one. tandfonline.com This selectivity suggests that the N2 position is the most nucleophilic site in this particular triazine derivative. The proposed mechanism involves the activation of methanol by the acidic sites of the zeolite, followed by nucleophilic attack by the N2 atom of the triazine ring.

While direct experimental data on the O-alkylation of this compound is not extensively documented in the reviewed literature, the potential for O-alkylation exists in related heterocyclic systems. In ambident nucleophiles, the site of alkylation (N- vs. O-) can be influenced by the hardness or softness of the alkylating agent and the reaction conditions. Hard alkylating agents, such as dimethyl sulfate, tend to favor reaction at the harder nucleophilic center (often a nitrogen atom), while softer alkylating agents might show a preference for a softer center. However, for 1,2,4-triazine systems, N-alkylation appears to be the more commonly observed pathway.

The formation of 1-alkyl-1,2,4-triazinium salts has been reported through the efficient alkylation of various 1,2,4-triazines under mild conditions. nih.gov This further supports the high nucleophilicity of the ring nitrogen atoms, making them primary targets for alkylating agents.

Table 1: Regioselective N-Methylation of a 1,2,4-Triazine Analog tandfonline.com

| Starting Material | Alkylating Agent | Catalyst | Product | Position of Methylation |

|---|---|---|---|---|

| 6-methyl-3-methylthio-1,2,4-triazin-5-one | Methanol | HY-Zeolite | 2,6-dimethyl-3-methylthio-1,2,4-triazin-5-one | N2 |

Influence of Alkyl Phosphites on Triazine Reactivity

Alkyl phosphites, such as trimethyl phosphite (B83602) and triethyl phosphite, are versatile reagents known to react with various functional groups, including those present in heterocyclic systems like 1,2,4-triazines. Their interaction with triazines can lead to several transformations, depending on the substitution pattern of the triazine ring.

One of the well-documented reactions of trialkyl phosphites with triazine derivatives is the deoxygenation of triazine N-oxides. organic-chemistry.orgacs.org In these reactions, the phosphorus atom of the alkyl phosphite acts as a nucleophile, attacking the oxygen atom of the N-oxide. This is followed by the elimination of a phosphate (B84403) ester, resulting in the deoxygenated triazine. Triethyl phosphite has been observed to be more reactive than trimethyl phosphite in these deoxygenation reactions. organic-chemistry.orgacs.org

Another significant reaction is the Michaelis-Arbuzov reaction, which occurs when a trialkyl phosphite reacts with a halo-substituted triazine. For instance, the reaction of 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) with trimethyl phosphite yields the corresponding 1,2,4-triazinyldimethylphosphonate. eurjchem.com This reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to afford the phosphonate.

While direct studies on the influence of alkyl phosphites on the reactivity of this compound towards other electrophiles are not prevalent, it can be inferred that the presence of an alkyl phosphite could lead to a competition for the electrophile. Furthermore, the interaction of the phosphite with the triazine ring itself could potentially modulate the nucleophilicity of the nitrogen atoms, thereby influencing the outcome of subsequent alkylation reactions. However, without specific experimental data, this remains a point of conjecture.

Table 2: Reactions of Trialkyl Phosphites with Substituted Triazines

| Triazine Derivative | Alkyl Phosphite | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1,2,3-Triazine 1-oxides | Trimethyl phosphite / Triethyl phosphite | Deoxygenation | 1,2,3-Triazines | organic-chemistry.orgacs.org |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Trimethyl phosphite | Michaelis-Arbuzov | 3-(Dimethylphosphonato)-5,6-diphenyl-1,2,4-triazine | eurjchem.com |

| 3-Azido-5,6-diphenyl-1,2,4-triazine | Trialkyl phosphites | Staudinger-type reaction | Phosphazenes | jst.go.jp |

Derivatives and Structural Modifications of 5,6 Dimethyl 3 Methylthio 1,2,4 Triazine

Synthesis of Novel 1,2,4-Triazine (B1199460) Analogues with Diverse Substituents

The synthesis of new 1,2,4-triazine analogues from 5,6-dimethyl-3-(methylthio)-1,2,4-triazine predominantly leverages the reactivity of the C3 position. The methylthio (-SCH₃) group is an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents by reacting the parent compound with various nucleophiles.

Detailed research findings have shown that such substitutions can be carried out under relatively mild conditions. researchgate.net The choice of solvent and base is crucial for optimizing reaction yields and minimizing side products. The resulting derivatives serve as key intermediates for further modifications or as final compounds for property evaluation. ijpsr.info

| Entry | Nucleophile (Nu-H) | Reagent/Conditions | Product: 3-Substituent (-Nu) | Resulting Compound Class |

|---|---|---|---|---|

| 1 | Hydrazine (B178648) (NH₂NH₂) | Ethanol, Reflux | -NHNH₂ | 3-Hydrazinyl-1,2,4-triazine |

| 2 | Aniline (C₆H₅NH₂) | DMF, K₂CO₃, Heat | -NHC₆H₅ | 3-Anilino-1,2,4-triazine |

| 3 | Morpholine | Dioxane, Heat | -N(CH₂)₄O | 3-Morpholino-1,2,4-triazine |

| 4 | Sodium Methoxide (NaOCH₃) | Methanol (B129727), Reflux | -OCH₃ | 3-Methoxy-1,2,4-triazine |

| 5 | Thiophenol (C₆H₅SH) | Ethanol, NaOEt | -SC₆H₅ | 3-(Phenylthio)-1,2,4-triazine |

Exploration of Fused Triazine Ring Systems

Beyond simple substitution, this compound is a valuable precursor for synthesizing fused heterocyclic systems. These reactions, known as annulation or cyclocondensation, involve building new rings onto the existing triazine core, leading to more complex polycyclic structures. beilstein-journals.org Such fused systems often exhibit unique chemical properties and rigid three-dimensional structures.

The general strategy involves first converting the 3-methylthio group into a bifunctional handle, such as a 3-amino or 3-hydrazino group, as described in the previous section. This new group can then react with a suitable polyfunctional reagent to form the new ring. For example, a 3-hydrazino derivative can react with α-haloketones or β-ketoesters to form fused pyrazole (B372694) or triazole rings, respectively. Similarly, reacting a 3-amino derivative with reagents like chloroacetic acid or malononitrile (B47326) can lead to the formation of fused thiazole (B1198619) or pyridine (B92270) rings. nih.govptfarm.pl

These heterocyclization reactions significantly expand the chemical diversity accessible from the starting triazine. nih.govresearchgate.net The resulting fused systems, such as thiazolo[3,2-b] nih.govnih.govtriazines, pyrazolo[5,1-c] nih.govnih.govtriazines, and nih.govnih.govtriazolo[4,3-b] nih.govnih.govtriazines, are of significant interest in various fields of chemistry. nih.govresearchgate.net

| Triazine Precursor | Cyclizing Reagent | Reaction Type | Resulting Fused System |

|---|---|---|---|

| 3-Hydrazino-1,2,4-triazine | Ethyl acetoacetate | Condensation/Cyclization | Pyrazolo[5,1-c] nih.govnih.govtriazine |

| 3-Amino-1,2,4-triazine | Phenacyl bromide | Alkylation/Cyclization | Imidazo[2,1-c] nih.govnih.govtriazine |

| 3-Mercapto-1,2,4-triazine | Chloroacetic acid | S-Alkylation/Cyclization | Thiazolo[3,2-b] nih.govnih.govtriazine nih.gov |

| 3-Hydrazino-1,2,4-triazine | Carbon disulfide | Condensation/Cyclization | nih.govnih.govTriazolo[4,3-b] nih.govnih.govtriazine |

| 3-Amino-1,2,4-triazine | Malononitrile | Condensation/Thorpe-Ziegler cyclization | Pyrido[2,3-e] nih.govnih.govtriazine ptfarm.pl |

Rational Design of Derivatives for Targeted Chemical Properties

The structural modification of this compound is often guided by the principles of rational design to achieve specific, predetermined chemical or biological properties. nih.gov This approach involves using computational modeling and structure-property relationships to predict how changes in molecular structure will affect function. nih.govresearchgate.net

One key area of rational design is the modulation of electronic properties. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the electron density of the triazine ring can be fine-tuned. This influences the molecule's reactivity, redox potential, and its ability to participate in non-covalent interactions like hydrogen bonding and π-stacking. For example, designing derivatives to act as ligands for metal coordination or as components in materials with specific electronic or optical properties relies on precise control of these electronic characteristics.

Structure-based design is also extensively used, particularly in medicinal chemistry, to create derivatives that can bind to specific biological targets like enzymes or receptors. nih.gov In this context, substituents are chosen to fit into a binding pocket, forming favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and displacing water molecules to achieve high affinity and selectivity. researchgate.net Modifications might also be aimed at improving physicochemical properties such as solubility, membrane permeability, and metabolic stability, which are crucial for a molecule's performance in biological systems. nih.gov The development of kinase inhibitors, for example, has seen the successful application of designing novel pyrrolo[2,1-f] nih.govnih.govtriazine scaffolds to mimic the bioactive conformation of known pharmacophores. researchgate.net

Influence of Substituent Patterns on Chemical Reactivity and Stability

The type and position of substituents on the 1,2,4-triazine ring profoundly influence the chemical reactivity and stability of the resulting derivatives. The inherent electron deficiency of the triazine core makes it generally stable against electrophilic attack but reactive towards nucleophiles. researchgate.net The introduction of further substituents can either enhance or diminish this characteristic.

Influence on Reactivity:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or haloalkyl (-CF₃) groups further decrease the electron density of the triazine ring. This enhances its electrophilicity, making it more susceptible to nucleophilic attack. For instance, an EWG at the C5 or C6 position would increase the rate of nucleophilic substitution at the C3 position. Studies on related azine systems, such as tetrazines, have demonstrated that the addition of electron-withdrawing substituents can increase reaction rates by over 200-fold. nih.gov

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups increase the electron density of the ring. This reduces its electrophilicity and slows down the rate of nucleophilic substitution reactions.

Influence on Stability:

Electronic Effects: EWGs, by making the ring more electron-poor, can increase its stability towards oxidative degradation. Conversely, EDGs can make the ring more susceptible to oxidation.

Fused Rings: The creation of fused ring systems generally increases the thermodynamic stability of the molecule due to the formation of a more extensive, rigid, and conjugated π-system.

The interplay of these electronic and steric effects allows for the fine-tuning of both the reactivity and stability of the triazine derivatives, which is a critical aspect of designing molecules for specific applications. nih.gov

| Substituent Type | Example Groups | Effect on Ring Electron Density | Impact on Reactivity Towards Nucleophiles | General Impact on Stability |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂, -CF₃ | Significantly Decreases | Strongly Increases | Increases oxidative stability |

| Moderate Electron-Withdrawing | -CN, -Cl, -Br | Decreases | Increases | May increase stability |

| Weak Electron-Donating | -CH₃, -C₂H₅ | Slightly Increases | Slightly Decreases | Minimal effect |

| Strong Electron-Donating | -NH₂, -OH, -OCH₃ | Significantly Increases | Strongly Decreases | Decreases oxidative stability |

Computational and Theoretical Studies on 5,6 Dimethyl 3 Methylthio 1,2,4 Triazine Systems

Molecular Modeling and Geometric Structure Analysis

The geometric optimization of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine is the foundational step in its computational analysis. This process seeks the lowest energy conformation of the molecule, providing a detailed picture of its three-dimensional structure. Density Functional Theory (DFT) is a widely employed method for this purpose, with the B3LYP functional and a 6-311G(d,p) basis set offering a reliable balance of accuracy and computational efficiency for organic molecules.

Table 1: Selected Optimized Geometric Parameters (Theoretical) This table presents theoretically calculated values based on standard DFT methods, as specific experimental crystallographic data is not widely published.

| Parameter | Bond/Angle | Value |

| Bond Length | C5-C6 | ~1.40 Å |

| N1-N2 | ~1.32 Å | |

| C3-S | ~1.77 Å | |

| S-C(methyl) | ~1.82 Å | |

| Bond Angle | C5-N4-C3 | ~116° |

| N2-N1-C6 | ~118° | |

| C3-S-C(methyl) | ~103° |

Electronic Structure Investigations and Spectroscopic Correlations

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.

Table 2: Calculated Electronic Properties Theoretical values calculated to illustrate typical electronic structure parameters.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity, kinetic stability |

| Dipole Moment | ~2.5 D | Molecular polarity |

Theoretical Studies of Charge Transfer Complexation

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor. The 1,2,4-triazine (B1199460) system, with its nitrogen atoms and methylthio group, can act as an electron donor in the presence of suitable π-acceptors. Theoretical studies can model the formation of these complexes, predict their geometry, and calculate their binding energies and electronic spectra.

A spectroscopic and molecular modeling study was conducted on the charge-transfer complex formed between a very similar compound, 2-Amino-5,6-dimethyl-1,2,4-triazine (ADMT), and the π-acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The study confirmed the formation of a stable 1:1 complex. It is reasonable to infer that this compound would form similar CT complexes with strong acceptors like DDQ or iodine. mdpi.comijcce.ac.ir The sulfur atom in the methylthio group, with its lone pairs, can be a primary site for interaction with an electron acceptor. rsc.org Computational modeling of such a complex would involve co-optimizing the geometries of the donor and acceptor molecules to find the most stable arrangement and analyzing the resulting electronic structure, where charge is transferred from the triazine derivative to the acceptor.

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms and the energetics of different pathways. nih.gov For this compound, theoretical studies can predict its reactivity towards electrophiles and nucleophiles.

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction can be constructed. For instance, the reactivity of the triazine ring or the sulfur atom can be investigated. Transition state theory can be used to calculate reaction rate constants. Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products. While specific reaction pathways for this molecule have not been extensively published, computational studies on other triazine systems have successfully elucidated mechanisms such as inverse electron demand Diels-Alder reactions. nih.gov

Applications in Organic Synthesis

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

5,6-Dimethyl-3-(methylthio)-1,2,4-triazine serves as a crucial building block for the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds. ontosight.ai The reactivity of the 1,2,4-triazine (B1199460) core, combined with the functional handles provided by its substituents, allows for its incorporation into larger molecular architectures.

The methylthio group at the 3-position is a key feature, acting as a good leaving group that can be displaced by a range of nucleophiles. This allows for the introduction of diverse functionalities at this position, a common strategy in the synthesis of biologically active compounds. Research on analogous 3-(methylthio)-1,2,4-triazine derivatives has demonstrated that this position is susceptible to nucleophilic substitution, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

For instance, the synthesis of novel bioactive compounds often involves the condensation of hydrazinyl-1,2,4-triazines with other heterocyclic aldehydes, such as quinoline (B57606) derivatives. mdpi.com While not specifically detailing the 5,6-dimethyl variant, this highlights a general synthetic route where the triazine acts as a scaffold for generating complex hydrazone linkages.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| 3-Hydrazinyl-1,2,4-triazine derivative | Quinoline derivative | Hydrazone-linked hybrid molecule | Anti-Alzheimer's agents mdpi.com |

| 5,6-Diphenyl-1,2,4-triazine-3-thiol (B1216367) | Ethyl chloroacetate | Thioacetate derivative | Intermediate for further heterocyclization researchgate.net |

Role in the Construction of Other Heterocyclic Scaffolds

The 1,2,4-triazine ring system is a versatile precursor for the construction of a wide array of other heterocyclic scaffolds, particularly fused ring systems. The inherent reactivity of the triazine core, often involving cycloaddition or cyclocondensation reactions, allows for the annulation of additional rings.

A common strategy involves the reaction of 3-thioxo-1,2,4-triazines, which are structurally related to this compound, with bifunctional electrophiles. For example, the reaction of 6-methyl-3-thioxo-3,4-dihydro- ontosight.aimdpi.commdpi.comtriazin-5-one with chloroacetic acid and various aldehydes leads to the formation of thiazolo[3,2-b] ontosight.aimdpi.commdpi.comtriazine derivatives. nih.gov These fused systems can be further elaborated to create more complex polycyclic structures, such as pyridothiazolotriazines, by reacting with malononitrile (B47326). nih.gov

Another important reaction is the inverse electron demand Diels-Alder (IEDDA) reaction. 1,2,4-Triazines can act as dienes in IEDDA reactions with electron-rich dienophiles. While specific studies on this compound in this context are not detailed in the provided search results, the general reactivity pattern of 1,2,4-triazines suggests its potential to participate in such cycloadditions to form new six-membered heterocyclic rings. nih.gov

Furthermore, the reaction of 3-thioxo-1,2,4-triazine derivatives with hydrazonoyl halides is a known method for the synthesis of ontosight.aimdpi.commdpi.comtriazolo[4,3-b] ontosight.aimdpi.commdpi.comtriazin-7-one derivatives. nih.gov This highlights a pathway where the triazine core is fused with a triazole ring, creating a bicyclic system of significant interest in medicinal chemistry.

| Triazine Precursor | Reagent(s) | Fused Heterocyclic Scaffold |

| 6-Methyl-3-thioxo-3,4-dihydro- ontosight.aimdpi.commdpi.comtriazin-5-one | Chloroacetic acid, Aldehydes | Thiazolo[3,2-b] ontosight.aimdpi.commdpi.comtriazine nih.gov |

| 2-Arylidene-6-methyl-thiazolo[3,2-b] ontosight.aimdpi.commdpi.comtriazine-3,7-diones | Malononitrile, Ammonium acetate | Pyrido[2',3':4,5] ontosight.airesearchgate.netthiazolo[3,2-b] ontosight.aimdpi.commdpi.comtriazine nih.gov |

| 6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Hydrazonoyl halides | ontosight.aimdpi.commdpi.comTriazolo[4,3-b] ontosight.aimdpi.commdpi.comtriazin-7-one nih.gov |

| 5,6-Diphenyl-1,2,4-triazine-3-thiol | Ethyl chloroacetate, then Hydrazine (B178648) hydrate (B1144303) | Acetohydrazide derivative for further cyclization researchgate.net |

Strategies for Diversity-Oriented Synthesis Using Triazine Frameworks

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The 1,2,4-triazine scaffold, including derivatives like this compound, is an attractive starting point for DOS due to its multiple points of functionalization.

A key strategy involves leveraging the reactivity of the substituents on the triazine ring. For this compound, three primary points of diversification can be identified:

The Methylthio Group: As previously mentioned, the methylthio group at the 3-position can be readily displaced by a variety of nucleophiles. A library of compounds can be generated by reacting the parent triazine with a diverse set of amines, alcohols, thiols, or carbon nucleophiles.

The Triazine Ring Nitrogens: The nitrogen atoms in the triazine ring can be alkylated or can participate in cycloaddition reactions. For example, the reaction of 1,2,4-triazines with electron-poor alkynes can lead to the formation of pyrrolo[2,1-f] ontosight.aimdpi.commdpi.comtriazines, and varying the substituents on both the triazine and the alkyne can generate a library of these fused heterocycles. mdpi.com

The Methyl Groups: While less reactive, the methyl groups at the 5- and 6-positions can potentially be functionalized through radical reactions or by condensation with strong electrophiles under specific conditions, although this is a less common approach.

Multicomponent reactions (MCRs) are a powerful tool in DOS. While specific MCRs involving this compound are not explicitly detailed, analogous 3-amino-1,2,4-triazoles have been shown to participate in three-component reactions with aldehydes and pyruvic acid to yield diverse heterocyclic products. researchgate.net This suggests that with appropriate modification, the this compound scaffold could be employed in similar MCRs to rapidly build molecular complexity and diversity.

| Diversification Point | Reaction Type | Potential Library of Compounds |

| 3-Methylthio group | Nucleophilic aromatic substitution | Diverse 3-substituted-5,6-dimethyl-1,2,4-triazines |

| Triazine ring | 1,3-Dipolar cycloaddition | Substituted pyrrolo[2,1-f] ontosight.aimdpi.commdpi.comtriazines mdpi.com |

| Multiple components | Multicomponent reaction (by analogy) | Fused triazolopyrimidines researchgate.net |

Investigations into Biological Activity Mechanisms of 1,2,4 Triazines Bearing Methylthio Groups in Vitro Studies

Molecular and Cellular Interaction Pathways

In vitro studies on derivatives of 3-(methylthio)-1,2,4-triazine have begun to uncover the molecular pathways through which these compounds exert their biological effects. Research using cellular models has provided insights into their interactions with key signaling cascades and stress response mechanisms.

A notable derivative, 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine (TDMT), has been investigated for its effects on Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like growth and differentiation. nih.gov In studies using PC12 cells, a common model for neuronal studies, it was observed that TDMT can inhibit the phosphorylation of MAPKs induced by oxidative stress. nih.gov This modulation of MAPK signaling pathways is a significant finding, as these pathways are deeply involved in both cell survival and apoptosis. nih.gov The inhibition of stress-induced phosphorylation suggests a potential neuroprotective mechanism of action for this class of compounds. nih.gov

The cellular response to stress often involves the expression of Heat Shock Proteins (HSPs), which act as molecular chaperones to protect cells from damage. The influence of methylthio-triazine derivatives on this system has been explored. In PC12 cells exposed to hydrogen peroxide-induced stress, treatment with 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine (TDMT) led to elevated levels of Hsp70 and suppressed levels of Hsp90. nih.gov This differential regulation of HSPs is significant, as Hsp70 is generally associated with cell survival and stress resistance, while Hsp90 can be involved in various signaling pathways that may also relate to cell fate. The interplay between MAPKs and HSPs is a complex area of cell biology, and the ability of TDMT to modulate both suggests a multifaceted mechanism for coping with environmental changes at the cellular level. nih.gov

Neurite outgrowth is a fundamental process in neuronal development and regeneration. nih.gov The potential of methylthio-triazine derivatives to influence this process has been demonstrated in vitro. Specifically, 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine (TDMT) was found to improve neurite outgrowth and complexity in PC12 cells where this process had been impaired by hydrogen peroxide-induced oxidative stress. nih.gov This finding, coupled with the compound's ability to modulate MAPK phosphorylation and HSP expression, suggests that its neuroprotective effects may contribute to an environment conducive to neurite regeneration. nih.gov

Biochemical Pathways Affected by Methylthio-Triazine Derivatives

Derivatives of 3-(methylthio)-1,2,4-triazine have been shown to interact with specific biochemical pathways, particularly those involved in inflammation. In vitro enzyme inhibition assays have been a key tool in identifying the molecular targets of these compounds.

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Several studies have highlighted the potential of 1,2,4-triazine (B1199460) derivatives bearing a sulfur-linked side chain at the 3-position to inhibit these enzymes.

For example, a series of ethyl 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. nih.gov One compound from this series demonstrated selective inhibition of COX-2, with an IC50 value of 10.1 μM for COX-2 and 88.8 μM for COX-1. nih.gov Another study on novel 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives identified compounds with dual inhibitory potential against both COX-2 and 5-LOX. nih.gov One particularly potent derivative, compound 6k, exhibited an IC50 of 0.33 μM for COX-2 and 4.90 μM for 5-LOX, showing better efficacy than the standard drugs celecoxib (B62257) and zileuton, respectively. nih.gov

These findings indicate that the 1,2,4-triazine scaffold with a methylthio or related thiol group at the 3-position is a promising pharmacophore for the development of anti-inflammatory agents that target key enzymes in the arachidonic acid pathway. nih.govnih.gov

Interactive Data Table: In Vitro COX/LOX Inhibition by Methylthio-Triazine Derivatives

| Compound Class | Enzyme Target | IC50 (μM) | Reference |

| 5,6-diaryl-1,2,4-triazine-3-ylthioacetate (6c) | COX-1 | 88.8 | nih.gov |

| 5,6-diaryl-1,2,4-triazine-3-ylthioacetate (6c) | COX-2 | 10.1 | nih.gov |

| 5,6-diphenyl-1,2,4-triazine-3-thiol (6k) | COX-2 | 0.33 | nih.gov |

| 5,6-diphenyl-1,2,4-triazine-3-thiol (6k) | 5-LOX | 4.90 | nih.gov |

| Celecoxib (Standard) | COX-2 | 1.81 | nih.gov |

| Zileuton (Standard) | 5-LOX | 15.04 | nih.gov |

Mechanistic Basis of Antiproliferative Activity in Cell Lines

While direct in vitro studies detailing the specific antiproliferative mechanisms of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine are not extensively documented, the broader family of 1,2,4-triazine derivatives has been the subject of numerous anticancer investigations. These studies suggest several potential mechanisms through which these compounds may exert their effects on cancer cell lines.

One prominent mechanism identified for some 1,2,4-triazine derivatives is the induction of apoptosis, or programmed cell death. For instance, studies on novel 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6- substituted benzo/(thiazol)-2-yl)acetamide derivatives have shown that these compounds can trigger apoptotic pathways in cancer cells. nih.gov One particular derivative bearing a 6-methylbenzothiazole (B1275349) moiety was identified as a potent and selective antitumor agent due to its ability to induce high levels of apoptosis. nih.gov This suggests that compounds with the 1,2,4-triazine core structure may interfere with the cellular machinery that controls cell survival and death.

The general class of nitrogen-containing heterocyclic compounds, including 1,2,4-triazines, is of significant interest in medicinal chemistry for its diverse biological activities. jmchemsci.com The structural features of these molecules allow for various interactions with biological targets, which can lead to cytotoxic effects in cancer cells.

Interactive Table: Antiproliferative Activity of Selected 1,2,4-Triazine Derivatives (Illustrative) Note: The following data is for related compounds and not for this compound.

Interactions with Microbial Targets in In Vitro Antimicrobial Assays

Similar to the antiproliferative data, specific in vitro studies on the antimicrobial targets of this compound are not readily found in the reviewed literature. However, research on analogous compounds provides a framework for potential mechanisms.

A study on 1,2,6-thiadiazin-3,5-dione 1,1-dioxide derivatives, which are structurally related to 1,2,4-triazines, demonstrated significant in vitro activity against the epimastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com This indicates that the broader class of triazine-related compounds can interact with essential biological pathways in pathogenic microorganisms.

Furthermore, various derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) have been synthesized and screened for their biological activities, with some showing potential as antibacterial and antifungal agents. jmchemsci.com The antimicrobial efficacy of such compounds is often attributed to their interaction with key microbial enzymes or cellular structures, leading to the inhibition of growth or cell death.

Interactive Table: Antimicrobial Activity of Related Triazine Compounds (Illustrative) Note: The following data is for related compounds and not for this compound.

Q & A

Q. Q1: What are the common synthetic routes for preparing 5,6-dimethyl-3-(methylthio)-1,2,4-triazine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-diketones or via organocatalytic aza-Michael reactions. For example:

- Route 1 : Reacting 3-(methylthio)-1,2,4-triazine precursors with dimethyl-substituted diketones under reflux in ethanol (80°C, 12 hours) yields the target compound. Catalytic bases like triethylamine improve cyclization efficiency .

- Route 2 : Organocatalytic aza-Michael addition of propargylamine to 5,6-dimethyl-3-vinyl-1,2,4-triazine derivatives at room temperature (72 hours, DMSO solvent) achieves 83% yield. Temperature control minimizes side reactions .

Q. Table 1: Synthesis Optimization

| Method | Conditions | Yield | Key Parameter Impact |

|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 12h, Et₃N | 70–75% | Base concentration critical |

| Aza-Michael Reaction | DMSO, RT, 72h | 83% | Solvent polarity crucial |

Q. Q2: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The methylthio (-SCH₃) group shows a singlet at δ ~2.5 ppm (¹H), while triazine ring protons resonate downfield (δ 7.0–8.5 ppm). ¹³C NMR confirms the methyl substituents (δ 18–22 ppm) and thiomethyl carbon (δ ~45 ppm) .

- IR Spectroscopy : Key peaks include ν(C=N) at ~1600 cm⁻¹ and ν(S-CH₃) at ~680 cm⁻¹.

- Mass Spectrometry : ESI-HRMS provides accurate molecular ion confirmation (e.g., [M+H]+ calculated: 199.08; observed: 199.07) .

Advanced Research Questions

Q. Q3: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model charge distribution and frontier molecular orbitals:

- Nucleophilic Sites : The C-3 position (adjacent to methylthio group) has high electrophilicity due to electron-withdrawing triazine ring and sulfur atom.

- Transition State Analysis : Methylthio substitution lowers activation energy (~15 kcal/mol) for nucleophilic attack compared to non-thiolated analogs .

Q. Table 2: DFT-Predicted Reactivity

| Position | Electrophilicity Index | Activation Energy (kcal/mol) |

|---|---|---|

| C-3 | 3.12 eV | 14.8 |

| C-5 | 2.45 eV | 22.3 |

Q. Q4: What strategies resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer: Conflicting stability reports arise from pH-dependent hydrolysis pathways:

- Acidic Conditions (pH < 3) : Rapid hydrolysis via protonation of the triazine ring, forming 5,6-dimethyl-1,2,4-triazin-3(2H)-one. Use kinetic studies (UV-Vis monitoring at 280 nm) to quantify degradation rates (t₁/₂ = 2 hours at pH 2) .

- Neutral/Basic Conditions (pH 7–9) : Stability improves (t₁/₂ > 48 hours). Contradictions are resolved by excluding trace metal ions (e.g., Fe²⁺) that catalyze oxidation in some studies .

Q. Q5: How can this compound be functionalized for biological activity screening, and what are key SAR insights?

Methodological Answer:

- Functionalization Routes :

- SAR Insights :

Q. Q6: What crystallographic challenges arise in determining the structure of this compound, and how are they mitigated?

Methodological Answer:

Q. Q7: How do solvent effects influence the tautomeric equilibrium of this compound?

Methodological Answer:

- Polar Aprotic Solvents (DMSO) : Stabilize the thione tautomer via hydrogen bonding (N-H⋯O=S).

- Nonpolar Solvents (CHCl₃) : Favor the thiol tautomer, confirmed by UV-Vis hypsochromic shifts (Δλ = 15 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.